molecular formula C8H13N3O B1432548 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine CAS No. 1216165-35-3

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

Cat. No. B1432548
M. Wt: 167.21 g/mol
InChI Key: WFVIVFUPBWZTNO-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine (THPP) is an organic compound with a wide range of applications in various fields, such as biochemistry, pharmacology, and synthetic chemistry. It has a unique chemical structure, consisting of an amine group, a pyrazole ring, and a tetrahydropyran moiety. THPP has been studied extensively in the past few decades and its various properties have been investigated.

Scientific Research Applications

1. Synthesis and Characterization of Pyrazole Derivatives

  • Pyrazole derivatives, including those related to 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine, have been synthesized and characterized, focusing on their potential anti-tumor, antifungal, and antibacterial properties. The study involves the detailed structural analysis and theoretical calculations of physical and chemical properties, revealing insights into the origin of their biological activity (Titi et al., 2020).

2. Development of Nucleophilic Aromatic Substitutions

  • The compound has been utilized in developing nucleophilic aromatic substitutions for synthesizing therapeutic agents. For example, it played a key role in the synthesis of RORγ inverse agonist GSK2981278A, a potential therapy for psoriasis (Barcan et al., 2019).

3. Influence on Self-Organization Processes in Metal Complexes

  • Investigations into the self-organization processes of metal complexes have incorporated this compound. The research focuses on understanding how the chain length and metal-ligand ratio affect the formation of complexes, which has implications for developing new materials and catalysts (Lopera et al., 2020).

4. Applications in Synthesis of N-Heterocycle-Fused Compounds

  • The compound has been used in the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, highlighting a strategy for creating new chemical entities. This research contributes to the development of novel compounds with potential pharmacological applications (Dzedulionytė et al., 2022).

5. Role in Polymerization Processes

  • Studies on the polymerization of various monomers have included this compound, demonstrating its utility in producing materials like poly(methylmethacrylate) (PMMA). Such research is crucial for advancements in materials science and engineering (Choi et al., 2015).

6. Contribution to the Development of Explosives

  • The compound has been explored in the synthesis of high-energy density materials (HEDM), such as in the creation of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine and its salts. This area of research is significant for advancements in the field of explosives and energetic materials (Zhang et al., 2017).

properties

IUPAC Name

1-(oxan-2-yl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVIVFUPBWZTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

CAS RN

1216165-35-3
Record name 1-(oxan-2-yl)-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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